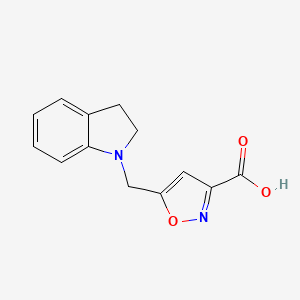
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DOI, and it belongs to the family of phenethylamines. DOI is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception.
Mecanismo De Acción
DOI works by binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. The activation of the 5-HT2A receptor leads to an increase in intracellular calcium levels, which triggers a cascade of signaling events that ultimately result in changes in mood, perception, and cognition.
Biochemical and Physiological Effects
DOI has been shown to have a wide range of biochemical and physiological effects on the body. The compound's ability to activate the 5-HT2A receptor has been shown to increase serotonin levels in the brain, which can lead to changes in mood and perception. DOI has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOI has several advantages for use in laboratory experiments. The compound is highly potent and selective, which makes it an ideal tool for studying the 5-HT2A receptor. However, the synthesis of DOI requires specialized equipment and expertise, which can limit its use in some laboratories.
Direcciones Futuras
There are several future directions for research on DOI. One area of interest is the compound's potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the compound's anti-tumor properties, which could lead to the development of new cancer treatments. Additionally, further research is needed to better understand the biochemical and physiological effects of DOI on the body.
Métodos De Síntesis
The synthesis of DOI involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing DOI involves the condensation of 2,3-dihydroindole with 3-carboxyoxazol-5-amine in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain pure DOI.
Aplicaciones Científicas De Investigación
DOI has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. The compound's ability to activate the 5-HT2A receptor has been shown to have a significant impact on mood, perception, and cognition. DOI has also been studied for its anti-tumor properties, as it has been shown to induce cell death in cancer cells.
Propiedades
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(17)11-7-10(18-14-11)8-15-6-5-9-3-1-2-4-12(9)15/h1-4,7H,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHJWZMYBDEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=NO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)


![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)


![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)


![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)